Fenpyrazone
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Overview
Description
Fenpyrazone is a novel herbicide primarily used for post-emergence control of annual monocotyledon and dicotyledon weeds. It is particularly effective in crops such as maize and wheat . This compound belongs to the benzoylpyrazole group and functions as a 4-hydroxyphenylpyruvate dioxygenase inhibitor .
Preparation Methods
The synthesis of Fenpyrazone involves several steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chloro-4-(methanesulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl chloride with 1-ethyl-1H-pyrazol-5-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate under specific conditions . Industrial production methods often focus on optimizing yield and reducing costs, involving the use of various solvents and catalysts .
Chemical Reactions Analysis
Fenpyrazone undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Fenpyrazone has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of herbicide activity and environmental fate.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Medicine: Although primarily an herbicide, its structure has been studied for potential pharmacological activities.
Industry: Employed in agricultural practices to enhance crop yield and manage weed populations.
Mechanism of Action
Fenpyrazone exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase. This inhibition disrupts the synthesis of plastoquinone and tocopherols, essential components in the photosynthetic pathway of plants. As a result, the affected plants experience oxidative stress and eventually die .
Comparison with Similar Compounds
Fenpyrazone is unique compared to other herbicides due to its specific mode of action and chemical structure. Similar compounds include:
Mesotrione: Another 4-hydroxyphenylpyruvate dioxygenase inhibitor used in maize.
Sulcotrione: Similar in function but used in different crop types.
Isoxaflutole: Also inhibits 4-hydroxyphenylpyruvate dioxygenase but has a different chemical structure.
This compound stands out due to its high efficacy and lower environmental impact compared to some of these similar compounds .
Properties
CAS No. |
1992017-55-6 |
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Molecular Formula |
C22H22ClF3N4O6S |
Molecular Weight |
562.9 g/mol |
IUPAC Name |
[4-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-2-ethylpyrazol-3-yl] 1,3-dimethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C22H22ClF3N4O6S/c1-5-30-20(36-21(32)15-9-29(3)28-12(15)2)14(8-27-30)19(31)13-6-7-17(37(4,33)34)16(18(13)23)10-35-11-22(24,25)26/h6-9H,5,10-11H2,1-4H3 |
InChI Key |
NWBFHIJKEYFVND-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)COCC(F)(F)F)Cl)OC(=O)C3=CN(N=C3C)C |
Origin of Product |
United States |
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